N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12-6-7-13(10-14(12)20)22-18(24)17(23)21-11-19(25,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUPBGZJKYEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization via Grignard Addition
The di(thiophen-2-yl) group is introduced through a two-step process:
- Formation of 2,2-di(thiophen-2-yl)acetaldehyde :
- Reductive Amination :
Oxalamide Bond Formation Strategies
Stepwise Amidation via Oxalyl Chloride
A sequential approach minimizes cross-reactivity:
- Reaction of Oxalyl Chloride with 3-Chloro-4-methylaniline :
- Coupling with 2-Hydroxy-2,2-di(thiophen-2-yl)ethylamine :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 0°C → RT | 68 | |
| Solvent | DMAc/TEA (3:1) | 72 | |
| Reaction Time | 12 h | - | - |
One-Pot Synthesis Using Diethyl Oxalate
A single-step procedure simplifies purification:
- Procedure : Diethyl oxalate (1 eq), 3-chloro-4-methylaniline (2.2 eq), and 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine (2.2 eq) are refluxed in toluene with catalytic p-toluenesulfonic acid (PTSA).
- Challenges : Competing esterification of the hydroxyl group necessitates inert conditions.
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst Loading | 5 mol% PTSA | 55 | |
| Temperature | 110°C | - | - |
| Byproduct | Ethyl 3-chloro-4-methylphenylcarbamate | 12 |
Protecting Group Strategies for the Hydroxyl Moiety
The hydroxyl group in the di(thiophen)ethyl segment requires protection during amidation to prevent oxidation or unintended side reactions:
Silyl Protection (TBDMS Group)
- Protection : 2-Hydroxy-2,2-di(thiophen-2-yl)ethylamine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.
- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF post-amidation.
| Step | Reagents | Yield (%) | Source |
|---|---|---|---|
| Protection | TBDMSCl, imidazole, DMF | 89 | |
| Deprotection | TBAF, THF | 95 |
Catalytic Coupling Approaches
Copper-Mediated Cross-Coupling
Adapted from Ullmann-type couplings for amide bond formation:
- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 eq), DMSO, 100°C.
- Advantage : Tolerates steric bulk from thiophene rings.
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst System | CuI/phenanthroline | 63 | |
| Solvent | DMSO | - | - |
Purification and Characterization
Recrystallization Optimization
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
- N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide
Uniqueness
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, as well as the di(thiophen-2-yl)ethyl group. These structural features may impart specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.
- Molecular Formula : C₁₉H₁₇ClN₂O₃S₂
- Molecular Weight : 420.9 g/mol
- CAS Number : 2034590-20-8
The compound features a complex structure that includes a chloro-substituted phenyl group and thiophene rings, which are known to influence biological activity significantly.
Synthesis
The synthesis of this compound typically involves:
- Formation of Oxalyl Chloride Derivative : Reaction of 3-chloro-4-methylaniline with oxalyl chloride.
- Condensation Reaction : The resulting oxalyl chloride is then reacted with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under controlled conditions to yield the desired oxalamide .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| N1-(3-chloro-4-methylphenyl) ... | E. coli, Staphylococcus aureus | Moderate to High |
| Thiophene Derivatives | Pseudomonas aeruginosa, Candida albicans | Significant |
Cytotoxicity Studies
Preliminary in vitro studies have assessed the cytotoxic effects of this compound using Brine Shrimp bioassays. Results indicated moderate cytotoxicity, suggesting potential for further investigation in cancer treatment .
The biological mechanisms underlying the activity of this compound are not fully elucidated but are hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes crucial for microbial survival.
- Receptor Modulation : Potential modulation of receptor signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene-based compounds demonstrated that derivatives similar to this compound exhibited lower Minimum Inhibitory Concentrations (MICs) against a range of bacterial strains compared to standard antibiotics such as ampicillin .
Study 2: Cytotoxic Potential
In another investigation focusing on cytotoxicity, compounds were tested against various cancer cell lines. The results indicated that certain substitutions on the thiophene rings enhanced cytotoxic effects, warranting further exploration into structure–activity relationships .
Q & A
Q. What are the optimal synthetic routes for this oxalamide derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Coupling of aromatic amines : React 3-chloro-4-methylaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate .
Introduction of the hydroxy-di(thiophen-2-yl)ethyl group : Use a nucleophilic substitution or condensation reaction with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under anhydrous conditions (e.g., DMF, 0–5°C) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C for amine coupling | Minimizes side reactions |
| Solvent | Anhydrous DMF | Enhances reaction efficiency |
| Catalyst | Pyridine (for HCl scavenging) | Improves oxalamide formation |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the 3-chloro-4-methylphenyl group (δ 7.2–7.5 ppm for aromatic protons) and thiophene rings (δ 6.8–7.1 ppm). The hydroxyethyl group shows a broad singlet at δ 4.8–5.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z calculated for C21H20ClN2O3S2) .
- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and O-H bonds (~3200–3500 cm⁻¹) .
Q. What in vitro screening strategies are recommended for preliminary biological assessment?
- Methodological Answer :
- Target-Based Assays : Screen against kinases or GPCRs using fluorescence polarization or SPR to measure binding affinity .
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO to guide formulation for downstream studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of thiophene substituents in biological activity?
- Methodological Answer :
- Synthesize Analogues : Replace thiophene-2-yl with furan or phenyl groups to assess electronic/steric effects .
- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., COX-2 or EGFR). Data can be analyzed via molecular docking (AutoDock Vina) to correlate substituent geometry with binding pocket interactions .
- SAR Table Example :
| Analog | Thiophene Modification | IC50 (EGFR) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent Compound | 2-Thiophene | 0.45 μM | -9.2 |
| Analog 1 | Furan-2-yl | 1.2 μM | -7.8 |
| Analog 2 | 3-Thiophene | 0.89 μM | -8.5 |
Q. What computational approaches resolve contradictions in reported solubility/stability data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model compound behavior in aqueous vs. lipid environments. Predict logP values (e.g., XLogP3) and compare with experimental HPLC-derived logD7.4 .
- For Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Identify degradation products (e.g., hydrolysis of oxalamide to carboxylic acids) .
Q. How can researchers design experiments to clarify conflicting data on metabolic pathways?
- Methodological Answer :
- Isotope Labeling : Synthesize a 14C-labeled compound for in vitro microsomal assays (human liver microsomes + NADPH). Track metabolites via radio-HPLC .
- Cross-Species Comparison : Test metabolism in rat vs. human hepatocytes to identify species-specific cytochrome P450 interactions .
Key Notes for Experimental Design
- Contradiction Mitigation : When replicating studies, standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to avoid solvent-induced artifacts .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm compound integrity before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
